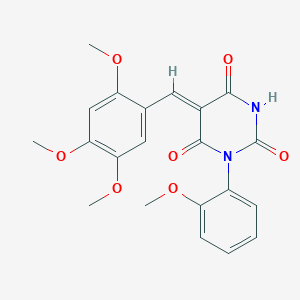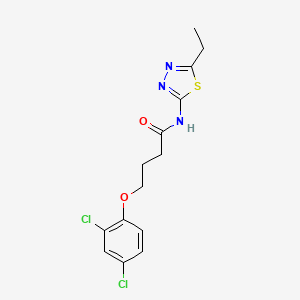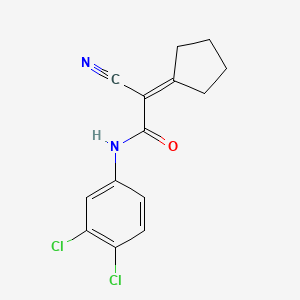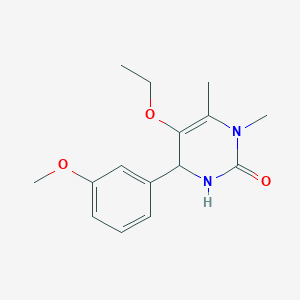![molecular formula C19H27FN2O2 B4644608 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B4644608.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide
説明
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide, commonly known as "DPN," is a chemical compound that has been extensively studied for its potential applications in scientific research. DPN belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor beta (ERβ).
作用機序
DPN acts as a selective estrogen receptor modulator (SERM) and binds to ERβ with high affinity. The binding of DPN to ERβ can lead to the activation or inhibition of various signaling pathways, depending on the context. For example, in bone cells, DPN has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation, leading to increased bone formation. In contrast, in breast cancer cells, DPN has been shown to inhibit cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
DPN has been shown to have a variety of biochemical and physiological effects, depending on the context. In bone cells, DPN has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation, leading to increased bone formation. In cardiovascular cells, DPN has been shown to protect against oxidative stress and inflammation, leading to improved cardiovascular function. In neuronal cells, DPN has been shown to protect against neurodegeneration and promote neuronal survival, leading to improved cognitive function.
実験室実験の利点と制限
One of the main advantages of using DPN in lab experiments is its high affinity for ERβ, which allows for the selective activation or inhibition of ERβ signaling pathways. Additionally, DPN has been shown to have low toxicity and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of using DPN in lab experiments is its relatively low potency compared to other N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide, which may require higher concentrations or longer treatment times to achieve significant effects.
将来の方向性
There are several future directions for the study of DPN. One area of interest is the role of DPN in the prevention and treatment of osteoporosis, as DPN has been shown to promote bone formation and inhibit bone resorption. Another area of interest is the role of DPN in the prevention and treatment of cardiovascular disease, as DPN has been shown to protect against oxidative stress and inflammation. Additionally, there is growing interest in the potential neuroprotective effects of DPN and its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of DPN in these areas.
In conclusion, DPN is a chemical compound that has been extensively studied for its potential applications in scientific research. DPN belongs to the class of selective estrogen receptor modulators (N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide) and has been shown to have a high affinity for the estrogen receptor beta (ERβ). DPN has been shown to have a variety of biochemical and physiological effects, depending on the context, and has several potential applications in the prevention and treatment of various diseases. Further research is needed to fully understand the potential of DPN in these areas.
科学的研究の応用
DPN has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is the role of ERβ in various physiological processes, including bone health, cardiovascular function, and neuroprotection. DPN has been shown to have a high affinity for ERβ and can activate or inhibit its signaling pathways, depending on the context.
特性
IUPAC Name |
N'-(2-fluorophenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-4-19(2,3)13-9-11-14(12-10-13)21-17(23)18(24)22-16-8-6-5-7-15(16)20/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJREEOPPPFHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4644553.png)
![2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4644558.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4644574.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644588.png)
![4-(1-piperazinylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4644594.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4644598.png)
![1-[(2-methoxybenzyl)oxy]-3-[4-(pentyloxy)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4644615.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-nitrophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4644618.png)
![5-({[3-(dimethylamino)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4644632.png)